tert-Butyl (1R*,4R*)-4-(cyclopentylamino)cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a tert-butyl group, which is a simple hydrocarbon moiety used in chemical transformations . It also contains a carbamate group, which is used in the synthesis of various compounds .
Chemical Reactions Analysis
The tert-butyl group in this compound has a unique reactivity pattern and is used in various chemical transformations . The carbamate group also participates in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl carbamate is soluble in methylene chloride, chloroform, and alcohols .Scientific Research Applications
Enantioselective Synthesis
- The compound has been utilized in the enantioselective synthesis of intermediates for potent CCR2 antagonists. A key step in this synthesis involves an iodolactamization process, highlighting its role in creating highly functionalized compounds (Campbell et al., 2009).
Intermediate in Carbocyclic Analogues Synthesis
- It serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure helps confirm the relative substitution of the cyclopentane ring in this intermediate (Ober et al., 2004).
Synthesis of Factor Xa Inhibitors
- A stereoselective route for preparing its stereoisomers has been described, highlighting its use as a key intermediate in the synthesis of factor Xa inhibitors. This process involves a Mitsunobu reaction and base-catalyzed epimerization (Wang et al., 2017).
As N-(Boc) Nitrone Equivalents
- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, related to this compound, behave as N-(Boc)-protected nitrones in reactions with organometallics, showing their potential as building blocks in organic synthesis (Guinchard et al., 2005).
In Synthesis of Biologically Active Compounds
- It's an important intermediate in synthesizing compounds like omisertinib (AZD9291), a notable example of its role in medicinal chemistry (Zhao et al., 2017).
Application in Chemosensors
- Benzothizole modified tert-butyl carbazole derivatives, including this compound, have been used to create strong blue emissive nanofibers for the detection of volatile acid vapors, demonstrating its utility in sensory materials (Sun et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[4-(cyclopentylamino)cyclohexyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-10-8-13(9-11-14)17-12-6-4-5-7-12/h12-14,17H,4-11H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYVYIBDTZGRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.